Cas no 2002-03-1 (5-Phenyl-1,3,4-thiadiazol-2-amine)

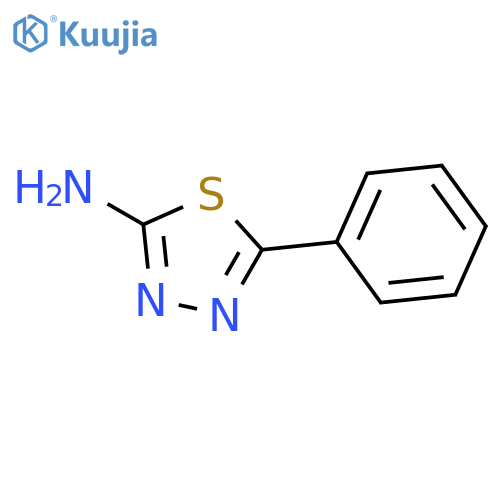

2002-03-1 structure

商品名:5-Phenyl-1,3,4-thiadiazol-2-amine

5-Phenyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Phenyl-1,3,4-thiadiazol-2-amine

- 2-Amino-5-phenyl-1,3,4-thiadiazol

- 4-Phenyl-[1,2,3]Thiadiazole-5-Carboxylicacid

- 2-Amino-5-phenyl-1,3,4-thiadiazole

- 1,3,4-Thiadiazol-2-amine,5-phenyl-

- 5-Phenyl-1,3,4-thiadiazole-2-amine

- 5-Phenyl-2-amino-1,3,4-thiadiazole

- NSC 677

- 1,3,4-Thiadiazol-2-amine, 5-phenyl-

- 5-Phenyl-[1,3,4]thiadiazol-2-ylamine

- UHZHEOAEJRHUBW-UHFFFAOYSA-N

- 5-phenyl-1,3,4-thiadiazole-2-ylamine

- 2-amino-5-phenyl-1,3,4-thiadiazole sulphate

- NSC677

- 5-phenyl-1,3,4-thiadiazol-2-amin

- Cambridge id 5314822

- Oprea1_655385

- Oprea1_322838

- MLS000532026

- HMS2463L

- DTXSID80277076

- AMY202003260

- SCHEMBL45441

- SR-01000632959-1

- FT-0660247

- CHEMBL1529362

- 2-AMINO-5-PHENYL-1,4-THIADIAZOLE

- 2-amino-5-phenyl-[1,3,4]-thiadiazole

- 10K-301S

- AF-731/00083052

- EN300-13036

- EU-0017824

- J-517911

- AKOS000225024

- UPCMLD0ENAT5357107:001

- NSC-677

- 2-Amino-5-phenyl-1,3,4-thiadiazole, 96%

- 2-amino-5-phenyl-[1,3,4]thiadiazole

- CCG-43005

- NCGC00245742-01

- SMR000136968

- 5-phenyl-1,3,4-thiadiazol-2-ylamine

- MFCD00205278

- 2002-03-1

- Z57148448

- F1386-0081

- 5-Phenyl-1,3,4-thiadiazole-2-yl-amine

- HMS2463L09

- 1,3,4-Thiadiazole, 2-amino-5-phenyl-

- STK325322

- DTXCID60198750

- ALBB-012361

- A3002

-

- MDL: MFCD00205278

- インチ: 1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)

- InChIKey: UHZHEOAEJRHUBW-UHFFFAOYSA-N

- ほほえんだ: S1C(N([H])[H])=NN=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 177.03600

- どういたいしつりょう: 177.036068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 80

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.333±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 223-227 °C (lit.)

- ようかいど: 極微溶性(0.15 g/l)(25ºC)、

- PSA: 80.04000

- LogP: 2.36850

- 最大波長(λmax): 267(H2SO4 aq.)(lit.)

- ようかいせい: 未確定

5-Phenyl-1,3,4-thiadiazol-2-amine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

5-Phenyl-1,3,4-thiadiazol-2-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Phenyl-1,3,4-thiadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3002-1G |

2-Amino-5-phenyl-1,3,4-thiadiazol |

2002-03-1 | >98.0%(T)(HPLC) | 1g |

¥620.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D553499-1g |

5-Phenyl-1,3,4-thiadiazol-2-aMine |

2002-03-1 | 97% | 1g |

$318 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1042157-25g |

1,3,4-Thiadiazol-2-amine, 5-phenyl- |

2002-03-1 | 98.0% | 25g |

$570 | 2023-09-02 | |

| TRC | P321158-50mg |

5-Phenyl-1,3,4-thiadiazol-2-amine |

2002-03-1 | 50mg |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03723-1g |

5-Phenyl-1,3,4-thiadiazol-2-amine |

2002-03-1 | 1g |

¥1028.0 | 2021-09-03 | ||

| Alichem | A019107832-25g |

5-Phenyl-1,3,4-thiadiazol-2-amine |

2002-03-1 | 97% | 25g |

$341.55 | 2023-09-02 | |

| Alichem | A019107832-100g |

5-Phenyl-1,3,4-thiadiazol-2-amine |

2002-03-1 | 97% | 100g |

$986.86 | 2023-09-02 | |

| eNovation Chemicals LLC | K05697-1g |

5-phenyl-1,3,4-thiadiazol-2-amine |

2002-03-1 | >95% | 1g |

$195 | 2023-09-02 | |

| abcr | AB352789-1 g |

2-Amino-5-phenyl-1,3,4-thiadiazole, 97%; . |

2002-03-1 | 97% | 1 g |

€102.30 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69865-5g |

5-Phenyl-1,3,4-thiadiazol-2-amine |

2002-03-1 | ≥98% | 5g |

¥978.0 | 2023-09-05 |

5-Phenyl-1,3,4-thiadiazol-2-amine 関連文献

-

Dinneswara Reddy Guda,Hyeon Mo Cho,Myong Euy Lee RSC Adv. 2013 3 6813

-

Narges Hosseini Nasab,Hussain Raza,Young Seok Eom,Mubashir Hassan,Andrzej Kloczkowski,Lloyd Christopher Chetty,Hendrik Gert Kruger,Song Ja Kim New J. Chem. 2023 47 13710

-

Amit Kumar Manna,Shubhamoy Chowdhury,Goutam K. Patra New J. Chem. 2020 44 10819

-

Manishkumar B. Patel,Nishith R. Modi,Jignesh P. Raval,Shobhana K. Menon Org. Biomol. Chem. 2012 10 1785

-

5. Unsaturated compounds containing nitrogen. Part II. The preparation and thermal rearrangement of 1,4-diphenyl-1-thiocyanato-2,3-diazabuta-1,3-diene (α-thiocyanatobenzylidenehydrazonotoluene) and related reactionsW. T. Flowers,D. R. Taylor,A. E. Tipping,C. N. Wright J. Chem. Soc. C 1971 3097

2002-03-1 (5-Phenyl-1,3,4-thiadiazol-2-amine) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2002-03-1)5-Phenyl-1,3,4-thiadiazol-2-amine

清らかである:99%

はかる:25g

価格 ($):371.0